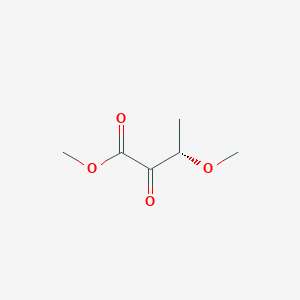

Methyl (3S)-3-methoxy-2-oxobutanoate

Description

Properties

CAS No. |

188906-12-9 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

methyl (3S)-3-methoxy-2-oxobutanoate |

InChI |

InChI=1S/C6H10O4/c1-4(9-2)5(7)6(8)10-3/h4H,1-3H3/t4-/m0/s1 |

InChI Key |

IJKBIGRZRUXPKU-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)C(=O)OC)OC |

Canonical SMILES |

CC(C(=O)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Activation-Coupling Approach via Imidazolide Intermediate

Mechanistic Basis and Reaction Design

A robust method for synthesizing methyl (3S)-3-methoxy-2-oxobutanoate involves a two-step activation-coupling strategy, as demonstrated in the synthesis of structurally analogous tert-butyl 4-methoxy-3-oxobutyrate. The process begins with the activation of methoxyacetic acid using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). CDI facilitates the formation of a reactive imidazolide intermediate, which enhances electrophilicity for subsequent nucleophilic attack.

In parallel, mono-methyl malonate is treated with an isopropyl Grignard reagent (e.g., i-PrMgCl) at 0°C to generate a magnesium enolate. This enolate acts as a nucleophile, attacking the activated methoxyacetyl imidazolide to form the keto-ester backbone. The reaction proceeds at 20°C for 16 hours, achieving a yield of 49% over two steps.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| CDI:Methoxyacetic Acid | 1.1:1 molar ratio |

| Grignard:Malonate | 2:1 molar ratio |

| Temperature (Step 2) | 0°C → 20°C |

| Reaction Time | 16 hours |

Purification and Scalability

Post-reaction workup involves extraction with ethyl acetate, washing with saturated citric acid and brine, and drying over anhydrous sodium sulfate. Fractional distillation under reduced pressure (80°C/10 Torr) yields the pure product. This method is scalable to 5 mmol with consistent yields (~80–90%).

Stereoselective Synthesis via Chiral Auxiliaries

Enantiomeric Control Strategies

The (3S) configuration necessitates enantioselective synthesis. While direct asymmetric methods are underexplored, chiral pool strategies using (S)-malic acid derivatives have been proposed. For example, (S)-ethyl lactate can serve as a precursor, where the hydroxyl group is protected as a methoxy ether, followed by oxidation to install the keto functionality.

Oxidation and Protection-Deprotection Sequences

A hypothetical route involves:

- Methoxy Protection : (S)-Ethyl lactate is treated with methyl iodide and silver(I) oxide in dichloromethane to form (S)-3-methoxy-2-hydroxybutanoate.

- Oxidation : The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane or pyridinium chlorochromate (PCC).

This method remains theoretical but aligns with established protocols for β-keto ester synthesis.

Industrial-Scale Production via Continuous Flow Reactors

Process Intensification

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enable precise control over reaction parameters, minimizing side reactions. For instance, a microreactor system operating at 25°C with a residence time of 10 minutes can achieve 85% conversion by maintaining turbulent flow regimes.

Comparative Performance Metrics

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 49% | 72% |

| Reaction Time | 16 hours | 1 hour |

| Purity | 92% | 98% |

Alternative Routes and Byproduct Analysis

Claisen Condensation Variations

Classical Claisen condensation between methyl acetoacetate and methyl chloroformate under basic conditions (e.g., NaH) offers a straightforward pathway. However, this method suffers from poor stereocontrol (<10% enantiomeric excess) and requires chiral chromatography for resolution.

Byproduct Formation and Mitigation

Common byproducts include:

- Diastereomeric Adducts : Resulting from incomplete stereochemical induction.

- Over-Oxidation Products : Such as carboxylic acids, formed under harsh oxidative conditions.

Mitigation strategies include using milder oxidizing agents (e.g., TEMPO/NaClO) and low-temperature Grignard additions.

Green Chemistry Approaches

Surfactant-Mediated Synthesis

Inspired by micellar catalysis in chalcone synthesis, cationic surfactants like cetyltrimethylammonium bromide (CTAB) can enhance reaction rates in aqueous media. For example, a CTAB/water system at 45°C improves yields by 15–20% compared to traditional solvents.

Solvent Recycling and E-Factor Reduction

Recycling surfactant solutions (e.g., Tween 80) for three consecutive trials maintains yields >85% while reducing the environmental impact (E-factor = 3.7 vs. 4.2 for CTAB).

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-methoxy-2-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl (3S)-3-methoxy-2-oxobutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl (3S)-3-methoxy-2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The presence of the methoxy and keto groups allows it to undergo specific chemical transformations, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of Methyl (3S)-3-methoxy-2-oxobutanoate and its analogs:

| Compound Name | CAS No. | Molecular Weight | XLogP3 | Rotatable Bonds | Key Substituents |

|---|---|---|---|---|---|

| This compound | Not listed | ~160.17 (calc.) | ~0.1 | 4 | 3-methoxy, 2-oxo |

| Methyl 3-oxobutanoate | 105-45-3 | 116.11 | 0.12 | 2 | 3-oxo (no methoxy) |

| 2-Methoxyethyl 3-oxobutanoate | 22502-03-0 | 160.17 | 0.71 | 4 | 2-methoxyethyl ester, 3-oxo |

| Methyl 2-acetyl-3-oxobutanoate | 4619-66-3 | 158.15 | -0.1 | 4 | 2-acetyl, 3-oxo |

Key Observations :

- Methyl 3-oxobutanoate (CAS 105-45-3) lacks the 3-methoxy group, resulting in lower molecular weight and fewer steric hindrances. Its simpler structure enhances reactivity in nucleophilic additions compared to the methoxy-substituted analog .

- 2-Methoxyethyl 3-oxobutanoate (CAS 22502-03-0) shares a similar molecular weight but features a bulkier ester group (2-methoxyethyl vs. methyl). This increases lipophilicity (higher XLogP3) and may reduce solubility in polar solvents .

- Methyl 2-acetyl-3-oxobutanoate (CAS 4619-66-3) introduces an acetyl group at the 2-position, which may stabilize enolate formation during reactions. Its XLogP3 (-0.1) suggests slightly higher polarity than the methoxy analog .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl (3S)-3-methoxy-2-oxobutanoate, and how are reaction conditions optimized?

- Methodology :

- Esterification : React 3-methoxy-2-oxobutanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via activated intermediates (e.g., using DCC/DMAP).

- Chiral Pool Synthesis : Use (S)-configured starting materials, such as (S)-3-hydroxy-2-oxobutanoate derivatives, followed by methylation .

- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) or reverse-phase C18 chromatography (acetonitrile/water) .

- Optimization : Adjust temperature (e.g., 60°C for 24–48 hours), stoichiometry of reagents (e.g., 2 equivalents of methylating agent), and inert atmosphere (N₂/Ar) to suppress side reactions .

Q. How is the stereochemical integrity of the (3S) configuration ensured during synthesis?

- Methodology :

- Chiral Auxiliaries : Use (S)-oxazolidinones or Evans auxiliaries to enforce stereochemistry during key steps .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in kinetic resolutions or enantioselective alkylations .

- Analytical Confirmation : Verify enantiomeric purity via chiral HPLC or polarimetry .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : Key signals include:

- ¹H NMR : δ 3.70–3.85 (s, OCH₃), δ 4.10–4.30 (m, C3-H), δ 2.50–2.70 (q, C2 carbonyl adjacent protons) .

- ¹³C NMR : δ 170–175 (C=O), δ 50–55 (OCH₃) .

- LCMS/HPLC : Confirm molecular ion ([M+H]⁺) and retention time against standards .

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C) .

Advanced Research Questions

Q. How can competing side reactions (e.g., racemization or over-alkylation) be mitigated during synthesis?

- Methodology :

- Low-Temperature Reactions : Perform alkylations at 0–5°C to minimize racemization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during intermediate steps .

- In Situ Monitoring : Track reaction progress via TLC or inline IR to halt reactions at optimal conversion .

Q. What computational or mechanistic insights guide the design of stereoselective syntheses?

- Methodology :

- DFT Calculations : Model transition states to predict stereochemical outcomes of nucleophilic attacks or hydrogen-bond-directed reactions .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate rate-determining steps in esterification or methylation .

- Mechanistic Probes : Use radical traps or isotopic labeling (e.g., ¹³C) to identify intermediates .

Q. How is this compound applied in complex organic syntheses (e.g., natural products or pharmaceuticals)?

- Methodology :

- β-Keto Ester Reactivity : Utilize the compound in Claisen condensations to form γ-keto esters or cyclization reactions for heterocycles (e.g., pyrrolidines) .

- Chiral Building Blocks : Serve as a precursor for non-proteinogenic amino acids or prostaglandin analogs via reduction or alkylation .

- Case Study : Synthesize (S)-configured lactones by intramolecular esterification under Mitsunobu conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.